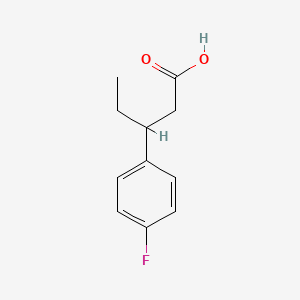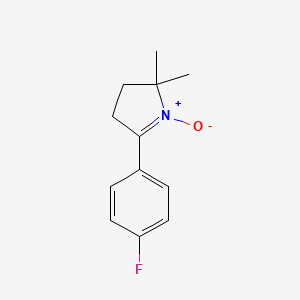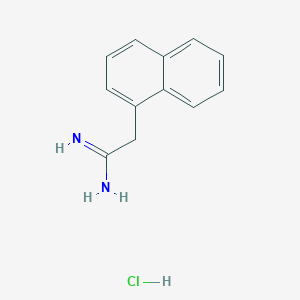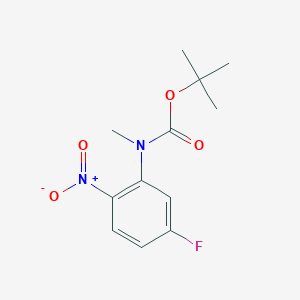![molecular formula C5H10Cl6Si2 B3107876 Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- CAS No. 1627573-20-9](/img/structure/B3107876.png)
Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]-
概要
説明
Silanes are a group of reactive, chlorine-containing chemical compounds, related to silane (SiH4) and used in many chemical processes . Each such chemical has at least one silicon-chlorine (Si−Cl) bond .
Synthesis Analysis
Chlorosilanes, including dichlorosilane (H2SiCl2), and trichlorosilane (HSiCl3), are produced on a large scale . The idealized equation for the production of trichlorosilane is: 2 Si + 6 HCl → 2 HSiCl3 + 2 H2 .Molecular Structure Analysis
The molecular structure of silanes involves at least one silicon-chlorine (Si−Cl) bond . The parent chlorosilane is silicon tetrachloride (SiCl4) .Chemical Reactions Analysis
The methylchlorosilanes react with water to produce hydrogen chloride, giving siloxanes . In the case of trimethylsilyl chloride, the hydrolyzed product is hexamethyldisiloxane .科学的研究の応用
Chemical Transformations and Synthesis
Silane derivatives, including dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]-silane, are pivotal in organic and inorganic synthesis, offering pathways to diverse chemical structures. For instance, the dehydrochlorination of trichloro(1,2-dichloroisopropyl)silane with aluminum chloride leads to trichloro-(2-chloropropenyl)silane, highlighting a general rearrangement experienced by trichloro(1,2-dichloroalkyl)silanes under similar conditions. This transformation is crucial for understanding the reactivity and potential applications of such silane compounds in material science and organic synthesis. The mechanism proposed for this rearrangement involves the migration of a trichlorosilyl group, which is significant for the formation of unsaturated organosilicon compounds through pyrolysis, offering a method for synthesizing dichloro(3-chloroalkyl)methylsilanes under mild conditions (Mironov, Nepomnina, & Leites, 1960).
Surface Functionalization
Silane compounds are extensively used for surface functionalization, modifying surfaces to enhance their properties or to introduce new functionalities. Alkyl monolayers on silica surfaces prepared from silanes, such as 3-glycidoxypropyldimethylethoxysilane, showcase the versatility of silanes in creating functional coatings on various substrates. These monolayers are crucial for applications ranging from biocompatible surfaces to protective coatings, highlighting the role of silanes in material science and engineering. The preparation of these monolayers involves a rapid, solvent-free approach, demonstrating the efficiency and environmental benefits of using silanes for surface treatments (Husseini, Linford, Asplund, Peacock, & Sevy, 2001).
Silane in Advanced Material Synthesis
The synthesis of advanced materials often involves silane derivatives as key intermediates. For example, the preparation of methyl aluminum silicate from methyl trichlorosilane, a byproduct in silicone production, showcases the utility of silane compounds in creating materials with specific properties. Methyl aluminum silicate finds applications in various domains, including catalysts and adsorbents, underlining the importance of silane chemistry in the development of new materials. This synthesis highlights the potential for recycling and reusing silane derivatives, contributing to more sustainable chemical processes (Zhang, Zhang, & Chen, 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
trichloro-[[dichloro-(3-chloro-2-methylpropyl)silyl]methyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl6Si2/c1-5(2-6)3-12(7,8)4-13(9,10)11/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBUEMQOTABEMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[Si](C[Si](Cl)(Cl)Cl)(Cl)Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl6Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-(Quinolin-8-yloxy)ethyl]amine dihydrochloride](/img/structure/B3107799.png)
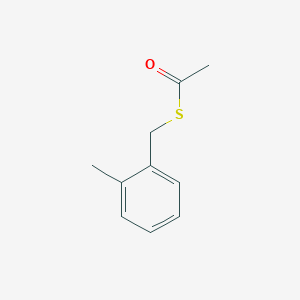

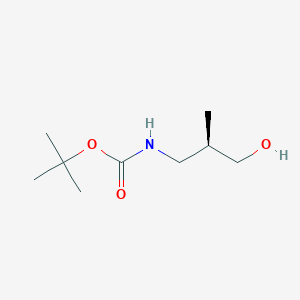
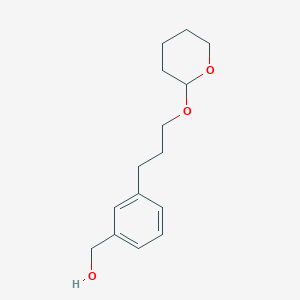
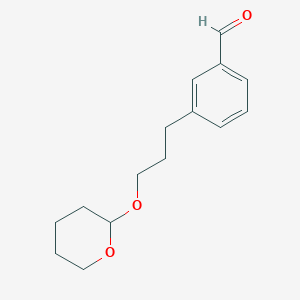
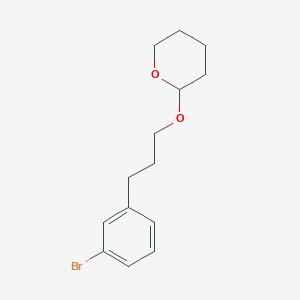
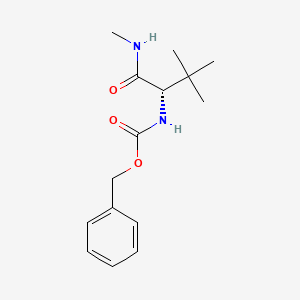

![Diethyl 2-[(3-cyclopentyloxy-4-methoxyphenyl)methylidene]propanedioate](/img/structure/B3107854.png)
